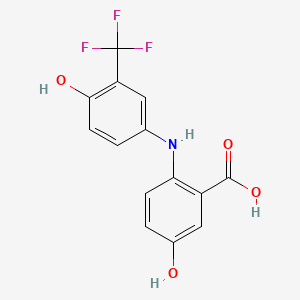

Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-

Description

This compound is a substituted benzoic acid derivative featuring hydroxyl groups at positions 5 (on the benzoic acid core) and 4 (on the aniline moiety), along with a trifluoromethyl (-CF₃) group at position 3 of the aniline ring. Its structure combines electron-withdrawing (-CF₃) and electron-donating (-OH) groups, which influence its physicochemical and pharmacological properties.

Properties

CAS No. |

76874-95-8 |

|---|---|

Molecular Formula |

C14H10F3NO4 |

Molecular Weight |

313.23 g/mol |

IUPAC Name |

5-hydroxy-2-[4-hydroxy-3-(trifluoromethyl)anilino]benzoic acid |

InChI |

InChI=1S/C14H10F3NO4/c15-14(16,17)10-5-7(1-4-12(10)20)18-11-3-2-8(19)6-9(11)13(21)22/h1-6,18-20H,(H,21,22) |

InChI Key |

ZSUPWVOAEVDEBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C(C=C(C=C2)O)C(=O)O)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Protection of Hydroxyl Groups

The starting material, 2-(4-trifluoromethyl)phenethyl alcohol, undergoes a protection reaction to mask the hydroxyl group. Common protecting agents include:

- p-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

- Benzenesulfonyl chloride

- Trifluoromethanesulfonyl chloride

- Acetyl chloride

The choice of protecting reagent affects the stability and purity of intermediates. For instance, p-methylbenzenesulfonyl chloride is preferred for its ability to reduce meta-isomer impurities and disubstituted impurities in subsequent steps.

Condensation Reaction

The protected intermediate reacts with 5-aminosalicylic acid methyl ester in the presence of a base to form a condensation product. Bases used include:

- Triethylamine (preferred)

- N-diisopropylethylamine

- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

- Pyridine

This step is crucial for forming the amino linkage between the benzoic acid derivative and the substituted phenyl ring. The reaction is often carried out under inert atmosphere to prevent oxidation and side reactions.

Hydrolysis to Yield Final Product

The methyl ester intermediate is hydrolyzed under acidic conditions to yield the target benzoic acid derivative. Conditions typically include:

- Acid catalyst: sulfuric acid preferred

- Temperature: 60-100 °C, optimally 80-85 °C

- Nitrogen bubbling to maintain inert atmosphere and remove volatile byproducts

Hydrolysis removes the methyl ester protecting group, regenerating the carboxylic acid functionality in the final product.

Purification and Quality Control

After hydrolysis, the crude product is often salified with inorganic acids such as hydrochloric acid, sulfuric acid, nitric acid, or phosphoric acid to improve crystallinity and facilitate purification. Sulfuric acid is commonly used due to its effectiveness.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Protection | p-Methylbenzenesulfonyl chloride, benzenesulfonyl chloride, acetyl chloride | Mask hydroxyl groups | Reduces isomer and disubstituted impurities |

| Condensation | 5-Aminosalicylic acid methyl ester, triethylamine base, inert atmosphere | Form amino linkage | Triethylamine preferred base |

| Hydrolysis | Sulfuric acid, 80-85 °C, nitrogen bubbling | Remove methyl ester protecting group | Optimized for high yield and purity |

| Salification | Sulfuric acid or other inorganic acids | Improve product crystallinity | Facilitates purification |

Research Discoveries and Improvements

- Use of specific protecting groups (e.g., p-methylbenzenesulfonyl) significantly improves intermediate stability and reduces impurities compared to prior art using methanesulfonate intermediates.

- Optimization of base choice and reaction atmosphere in condensation step enhances yield and reduces side products.

- Controlled hydrolysis temperature and acid concentration maximize conversion efficiency without degradation.

- Salification with inorganic acids improves final product quality, meeting pharmaceutical-grade standards.

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group (-CF₃) and hydroxyl groups direct electrophilic aromatic substitution (EAS):

Nitration :

-

Site : Meta to -CF₃ due to its strong electron-withdrawing effect.

-

Reagents : HNO₃/H₂SO₄ at 0–5°C.

Sulfonation :

-

Site : Para to the amino group.

-

Reagents : H₂SO₄/SO₃.

Carboxylic Acid Reactivity:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Methanol/H⁺, reflux | Methyl ester |

| Amidation | SOCl₂ → R-NH₂ (e.g., methylamine) | Carboxamide (e.g., Sorafenib intermediate) |

Amino Group Reactivity:

-

Acylation : Acetic anhydride/pyridine → N-acetyl derivative.

-

Diazotization : NaNO₂/HCl → Diazonium salt for coupling reactions.

Hydroxyl Group Reactivity:

-

Acetylation : Ac₂O → O-acetyl protected derivative.

-

Alkylation : R-X/K₂CO₃ → Ether formation.

Mechanistic Insights

-

Electrophilic Substitution : The -CF₃ group deactivates the ring, directing incoming electrophiles to positions ortho/para to itself .

-

Acid Catalysis : Protonation of the carboxylic acid enhances electrophilicity for nucleophilic attack (e.g., in esterification).

Stability and Side Reactions

Scientific Research Applications

Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .

Comparison with Similar Compounds

Key Observations :

- Polarity: The target compound’s dual -OH groups enhance hydrophilicity compared to non-hydroxylated analogs (e.g., CAS 530-78-9) .

- Electron Effects : The -CF₃ group in all analogs increases metabolic stability and electronegativity, while -OH groups modulate acidity (pKa ~2–3 for benzoic acid derivatives) .

- Steric Hindrance : Methyl or ethoxy substituents (e.g., CAS 35709-89-8) reduce rotational freedom compared to the target compound’s smaller -OH groups .

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- , also known by its CAS number 76874-95-8. The compound is characterized by its trifluoromethyl group, which enhances its pharmacological properties.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 313.229 g/mol |

| Density | 1.578 g/cm³ |

| Boiling Point | 422.2 °C at 760 mmHg |

| Melting Point | Not Available |

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability. This structural modification often leads to increased potency in inhibiting specific enzymes or receptors involved in disease pathways.

Biological Activities

-

Antibacterial Activity :

- Studies have shown that benzoic acid derivatives exhibit significant antibacterial properties. For instance, compounds similar to benzoic acid with trifluoromethyl substitutions have demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

-

Anticancer Potential :

- The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The presence of the trifluoromethyl group has been linked to improved potency against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects :

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzoic acid derivatives, including the target compound, revealed that the introduction of the trifluoromethyl group significantly enhanced antimicrobial activity compared to non-fluorinated analogs. The study utilized a variety of bacterial strains and demonstrated that the compound could inhibit bacterial growth effectively.

Case Study 2: Antitumor Activity

In a preclinical trial assessing the anticancer effects of benzoic acid derivatives, the compound was found to inhibit tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of specific oncogenes and upregulation of tumor suppressor genes .

Q & A

Q. What are the recommended synthetic routes for synthesizing 5-hydroxy-2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step pathway involving:

Amination: Coupling 4-hydroxy-3-(trifluoromethyl)aniline with a substituted benzoic acid derivative under Buchwald-Hartwig or Ullmann conditions. Evidence from similar aryl-amino benzoic acid syntheses suggests using Pd catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos in toluene at 110°C .

Hydroxylation: Introduce the 5-hydroxy group via directed ortho-metalation (DoM) using LiTMP or electrophilic hydroxylation with H₂O₂/CF₃COOH .

Protection/Deprotection: Protect hydroxyl groups with benzyl ethers (e.g., BnCl/NaH in THF) to avoid side reactions, followed by deprotection using catalytic hydrogenation .

Optimization Tips:

- Monitor reaction progress via HPLC or LC-MS to identify intermediates.

- Adjust stoichiometry of trifluoromethylphenylamine to minimize unreacted starting material .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regioselectivity of the amino and hydroxyl groups. The trifluoromethyl (CF₃) group exhibits a distinct ¹⁹F NMR signal at ~-60 ppm .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (expected ~315 g/mol) and isotopic pattern for Cl/F-containing fragments .

- HPLC-PDA: Use a C18 column (ACN/H₂O + 0.1% TFA) to assess purity (>95%) and detect byproducts like over-aminated derivatives .

Q. How does the solubility profile of this compound influence its application in biological assays?

Methodological Answer:

- Solubility Testing: The compound is sparingly soluble in water due to aromatic and CF₃ groups. Use DMSO for stock solutions (≤10 mM) and confirm stability via UV-Vis spectroscopy over 24 hours .

- Buffer Compatibility: Test solubility in PBS (pH 7.4) and simulate physiological conditions. Precipitation at pH <5 suggests protonation of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

- Source Variability: Compare synthetic routes from literature—differences in protecting groups (e.g., benzyl vs. tert-butyl) may yield isomers with divergent activities .

- Assay Conditions: Standardize cell-based assays (e.g., use identical cell lines, serum-free media) to isolate compound-specific effects from matrix interference .

- Metabolite Screening: Use LC-MS/MS to identify degradation products (e.g., dehydroxylated analogs) that may contribute to off-target effects .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 48 hours. Monitor via HPLC for cleavage of the amino bond or decarboxylation .

- Oxidative Stress: Use H₂O₂ (3%) to simulate oxidative environments. The phenolic hydroxyl groups are prone to oxidation, forming quinone intermediates .

- Thermal Analysis: Perform TGA/DSC to identify decomposition temperatures (>200°C expected for aromatic systems) .

Q. What computational methods are suitable for predicting the compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). The trifluoromethyl group enhances hydrophobic binding, while hydroxyls may form H-bonds .

- QSAR Modeling: Train models using descriptors like logP (calculated ~2.8), topological polar surface area (TPSA ~90 Ų), and Hammett σ values for substituents .

- MD Simulations: Simulate solvation dynamics in lipid bilayers to predict membrane permeability .

Q. How can regioselectivity challenges during functionalization of the benzoic acid core be addressed?

Methodological Answer:

- Directing Groups: Install temporary directing groups (e.g., pyridine) at the 2-position to steer electrophilic substitution to the 5-hydroxy site .

- Protection Strategies: Use silyl ethers (TBSCl) to block the 4-hydroxyl group on the aniline moiety during nitration or halogenation .

- Crystallography: Confirm regioselectivity via single-crystal X-ray diffraction, particularly for ambiguous NOE correlations in NMR .

Data Contradiction Analysis

Q. Why do solubility values reported in DMSO vary between studies, and how should researchers mitigate this?

Root Cause:

Q. How can discrepancies in biological half-life (t½) data be reconciled?

Root Cause:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.